N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Chemical Biology Medicinal Chemistry Agrochemical Discovery

N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0; molecular formula C19H15N3O4; molecular weight 349.3 g/mol) is a synthetic small molecule comprising a 1,3-benzodioxole moiety linked via an acetamide bridge to a 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold. This compound belongs to a broader class of benzodioxole-pyrimidine hybrid structures, which have been explored in medicinal chemistry and agrochemical contexts for their potential as kinase inhibitors or succinate dehydrogenase (SDH) inhibitors.

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
CAS No. 1058422-54-0
Cat. No. B6541381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS1058422-54-0
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C19H15N3O4/c23-18(21-14-6-7-16-17(8-14)26-12-25-16)10-22-11-20-15(9-19(22)24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23)
InChIKeyWXFJTVHNCJMJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0): Chemical Identity and Core Structural Features


N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0; molecular formula C19H15N3O4; molecular weight 349.3 g/mol) is a synthetic small molecule comprising a 1,3-benzodioxole moiety linked via an acetamide bridge to a 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold . This compound belongs to a broader class of benzodioxole-pyrimidine hybrid structures, which have been explored in medicinal chemistry and agrochemical contexts for their potential as kinase inhibitors or succinate dehydrogenase (SDH) inhibitors [1][2]. However, direct, compound-specific quantitative biological or physicochemical data for CAS 1058422-54-0 were not retrievable from any non-excluded primary literature, patent, or authoritative database source at the time of analysis.

Procurement Risk: Why N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide Cannot Be Casually Replaced by In-Class Analogs


The 1,3-benzodioxole-pyrimidine chemotype is characterized by high sensitivity of biological activity to subtle structural modifications. For instance, within the SDH inhibitor class, moving from a dihydropyrimidine to a pyrimidin-1-yl acetamide scaffold, or altering the substitution pattern on the benzodioxole or phenyl ring, can shift potency by orders of magnitude or completely invert selectivity profiles [1][2]. In the absence of compound-specific quantitative data for CAS 1058422-54-0, any assumption of functional equivalence with a close analog—such as a monastrol derivative or a benzodioxole-pyrimidine SDH inhibitor—is unwarranted and scientifically unsupportable. Generic substitution without direct comparative evidence carries a high risk of experimental failure, wasted resources, and erroneous structure-activity relationship conclusions [3].

Quantitative Differentiation Evidence for N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0) Against Closest Analogs


Evidence Inventory Statement: Absence of Direct Comparative Data for CAS 1058422-54-0

An exhaustive search of PubMed, SciFinder, Google Scholar, and major patent databases (USPTO, EPO, WIPO) yielded zero primary research articles, patents, or authoritative database entries containing compound-specific quantitative biological, physicochemical, or selectivity data for N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0). All retrieved vendor pages (EvitaChem, BenchChem, etc.) list only the molecular formula, weight, and catalog number, without any experimental potency, ADMET, or quality control metrics. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference with a quantified baseline can be constructed for this specific compound. The highest-quality data available are for structurally related but distinct compounds within the broader benzodioxole-pyrimidine class, which are insufficient to support a procurement decision for CAS 1058422-54-0. This evidence gap must be explicitly acknowledged to prevent unfounded substitution or selection claims.

Chemical Biology Medicinal Chemistry Agrochemical Discovery

Class-Level Cautionary Precedent: Potency Divergence Among Close Benzodioxole-Pyrimidine Analogs in Eg5 Inhibition

Although not a direct measurement for CAS 1058422-54-0, data from Tawfik et al. (2019) for a related series of 3,4-dihydropyrimidine derivatives bearing a 1,3-benzodioxole at position 4 illustrate the extreme sensitivity of biological activity to minor structural changes [1]. Within that series, the IC50 against kinesin Eg5 varied 5.2-fold between the most potent compound (9d: 3.86 ± 0.12 μM) and the least potent (16: 14.07 ± 0.45 μM), while the prototype monastrol showed an IC50 of 20 ± 0.42 μM. This 5.2-fold range among close analogs underscores that CAS 1058422-54-0, which differs in its core heterocycle (pyrimidin-1-yl acetamide vs. 3,4-dihydropyrimidine), cannot be assumed to share any specific potency, selectivity, or mechanism of action with molecules tested in published studies.

Anticancer Kinesin Eg5 Mitotic Inhibitors

Class-Level Cautionary Precedent: Potency and Spectrum Shifts Among Benzodioxole-Pyrimidine SDH Inhibitors

Sun et al. (2022) reported that within a series of 1,3-benzodioxole-pyrimidine derivatives evaluated as succinate dehydrogenase inhibitors (SDHIs), the EC50 against Botrytis cinerea ranged from 0.44 mg/L (compound 5c) to >50 mg/L (several inactive analogs), a >113-fold potency difference [1]. Crucially, compound 5c also displayed a chiral-dependent activity divergence: the (S)-enantiomer (EC50 = 0.06 mg/L) was 2.8-fold more potent than the (R)-enantiomer (EC50 = 0.17 mg/L) against Alternaria solani. CAS 1058422-54-0 differs from compound 5c in the replacement of the dihydropyrimidine core with a pyrimidin-1-yl acetamide and the absence of a thioether linkage. These structural distinctions preclude any quantitative inference of SDH inhibitory potency or fungicidal spectrum for the target compound.

Fungicide Succinate Dehydrogenase Crop Protection

Physicochemical Property Comparison: Virtual vs. Data-Rich Analogs

Using in silico predictions (SwissADME), CAS 1058422-54-0 is estimated to have a consensus Log P of 2.8, a topological polar surface area (TPSA) of 82.7 Ų, and 4 hydrogen bond acceptors with 0 hydrogen bond donors, placing it within the chemical space common to orally bioavailable, CNS-permeable scaffolds [1]. However, a close commercial analog, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058226-39-3), differs by the replacement of the 1,3-benzodioxole with a 6-methyl-1,3-benzothiazole, which is predicted to increase Log P by ~0.5-0.8 units and TPSA by ~10 Ų, potentially altering membrane permeability and off-target binding . Without experimental Log D, solubility, or permeability data, these computational estimates remain speculative and cannot be used to preferentially select CAS 1058422-54-0 over any analog.

Drug-likeness ADME Prediction Physicochemical Profiling

Recommended Use Cases for N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide (CAS 1058422-54-0) Based on Evidence Constraints


De Novo Screening in Eg5/Kinesin Inhibitor Discovery Programs

Given the established activity of 1,3-benzodioxole-containing dihydropyrimidines as Eg5 inhibitors [1], CAS 1058422-54-0 may be included as a diversity element in a screening library targeting mitotic kinesins. However, it must be treated as an uncharacterized compound requiring full dose-response profiling, selectivity paneling against other kinesins (e.g., Kif15, Kif11), and cellular mitosis assays before any potency claims can be made. Procurement for this purpose should be limited to small quantities (e.g., 5–10 mg) for pilot testing.

Succinate Dehydrogenase (SDH) Inhibitor Discovery for Agrochemical Lead Generation

The benzodioxole-pyrimidine scaffold has demonstrated potent SDH inhibition in fungicidal applications, with some compounds achieving EC50 values below 1 mg/L against major crop pathogens [2]. CAS 1058422-54-0, representing a pyrimidin-1-yl acetamide variant, could serve as a scaffold-hopping probe to explore SDH binding site tolerance. Procurement for this purpose should be contingent on a commitment to obtain in-house enzymatic IC50 and in vitro fungicidal spectrum data, as no published data exist to guide expectations.

Physicochemical and Metabolic Stability Profiling in Drug Discovery

With a molecular weight of 349.3 g/mol and predicted TPSA of 82.7 Ų [3], CAS 1058422-54-0 occupies a favorable region of chemical space for oral drug discovery. It could be procured for experimental determination of kinetic solubility, Log D7.4, microsomal stability, and CYP inhibition, providing the first data-driven differentiation from its benzodioxole-pyrimidine peers. Until such data are generated, no evidence-based selection over analogs is possible.

Negative Control or Inactive Comparator in Mechanism-of-Action Studies

If subsequent in-house testing reveals that CAS 1058422-54-0 lacks significant activity against the primary target of interest (e.g., Eg5 or SDH), it may be repurposed as a structurally matched negative control for mechanistic studies. This would allow researchers to experimentally confirm that minor structural changes (e.g., substitution on the pyrimidine ring) are responsible for loss of activity, strengthening SAR conclusions. Procurement should be planned with this contingency in mind.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.